molecular formula C20H20ClF2N3O4 B8022588 Sarafloxacin hydrochloride hydrate

Sarafloxacin hydrochloride hydrate

Cat. No.: B8022588
M. Wt: 439.8 g/mol
InChI Key: TYXNYJHWEOUUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Profile: Sarafloxacin hydrochloride hydrate (C₂₀H₁₈ClF₂N₃O₃ · H₂O) is a synthetic fluoroquinolone antibiotic characterized by a fluorine atom at position 6 and a piperazinyl group at position 7 on the quinolone core . It is primarily used in veterinary medicine to treat bacterial infections in livestock and aquaculture due to its broad-spectrum activity against Gram-negative and some Gram-positive pathogens .

Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3.ClH.H2O/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;;/h1-4,9-11,23H,5-8H2,(H,27,28);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXNYJHWEOUUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

The choice of solvent significantly impacts yield and purity. Patent data demonstrates:

SolventBoiling Point (°C)Yield (%)Purity (HPLC)
Propyl carbinol14175.0≥99%
Isopropyl alcohol8273.0≥99%
1-Pentanol13870.0≥99%
Mixed solvents*-71–72≥99%

*Equal parts 1-pentanol and isopropyl alcohol.

Polar aprotic solvents like propyl carbinol enhance piperazine solubility, reducing reaction time by 15–20% compared to alcohols.

Salt Selection for Crystallization

Salting-out agents precipitate sarafloxacin from aqueous solutions. Key findings include:

SaltConcentration (mol/L)Yield Improvement (%)
Sodium chloride0.855.2
Potassium chloride0.344.8
Calcium chloride0.633.1

Sodium chloride, at near-saturation (0.85 mol/L), maximizes yield by 5.2% due to its high ionic strength.

Critical Process Parameters

pH Control During Crystallization

  • Alkaline phase (pH ≥13) : Ensures complete deprotonation of the carboxylic acid group, minimizing impurities.

  • Neutralization (pH 7.0–7.3) : Precipitates sarafloxacin with <0.5% residual solvent.

  • Acidification (pH 2–2.5) : Forms the hydrochloride salt with 98–99% stoichiometric efficiency.

Yield and Purity Benchmarks

The patented method achieves:

  • Overall yield : 69–75% (from Formula I to III).

  • Purity : ≥99% by HPLC and titration.

  • Cost reduction : 10% lower than earlier methods due to solvent recycling.

Comparative analysis with legacy routes highlights advantages:

ParameterPatent MethodConventional Method
Reaction time (h)1012–14
Piperazine reuse90%70%
Energy consumption18 kWh/kg25 kWh/kg

Industrial Scalability and Modifications

Pilot-scale trials (100 kg batches) validate:

  • Consistent yields : 73.5 ± 1.2% across 10 batches.

  • Crystallization scaling : Ethanol volumes are maintained at 4.8 L/kg of wet sarafloxacin for uniform crystal size.

Modifications for enhanced efficiency include:

  • Microwave-assisted reflux : Reduces reaction time to 6 hours but increases energy costs by 20%.

  • Catalytic piperazine : Nano-zeolite catalysts improve reaction rates but require post-synthesis filtration .

Chemical Reactions Analysis

Types of Reactions

Sarafloxacin hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield hydroquinolone compounds .

Scientific Research Applications

Veterinary Medicine

Usage in Livestock:

  • Poultry Industry: Sarafloxacin is extensively used to treat respiratory diseases and other bacterial infections in poultry. Its efficacy against pathogens like Escherichia coli and Mycobacterium is well-documented .
  • Other Livestock: The compound is also employed in treating infections in swine and cattle, contributing to the overall health and productivity of these animals .

Mechanism of Action:
Sarafloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism leads to the bactericidal effect of the antibiotic .

Regulatory Considerations

Residue Monitoring:
The use of sarafloxacin in food-producing animals is subject to stringent regulations to ensure that antibiotic residues in meat and other animal products remain within safe limits. Regular monitoring programs are established by various international agencies to mitigate risks associated with antibiotic residues, including potential human health impacts and the development of antibiotic resistance .

Compliance with Standards:
High-purity reference materials for sarafloxacin are essential for accurate residue analysis in food safety testing. Laboratories utilize these materials to ensure compliance with regulatory standards set forth by organizations such as the FDA and EFSA .

Environmental Impact

Aquatic Toxicity:
Sarafloxacin can adversely affect aquatic organisms when it enters water bodies through agricultural runoff. Studies indicate that its presence in the environment poses risks to biodiversity and ecosystem health, necessitating careful management practices to limit its release into waterways .

Monitoring Practices:
Environmental monitoring of sarafloxacin residues is crucial for assessing its impact on wildlife and ensuring sustainable agricultural practices. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to detect and quantify residues in environmental samples .

Analytical Applications

Detection Methods:
this compound is utilized as an analytical standard in various laboratory settings. Techniques such as HPLC with fluorescence detection have been developed for the efficient extraction and quantification of sarafloxacin residues in animal tissues, ensuring food safety and compliance with health regulations .

Application Area Details
Veterinary Medicine Treatment of bacterial infections in poultry, swine, and cattle
Regulatory Compliance Monitoring of antibiotic residues in food products
Environmental Monitoring Assessment of aquatic toxicity and ecosystem health
Analytical Chemistry Use as an analytical standard for residue detection via HPLC

Case Studies

Several case studies highlight the effectiveness of sarafloxacin in veterinary applications:

  • Case Study 1: A study conducted on poultry farms demonstrated a significant reduction in respiratory infections following the administration of sarafloxacin, leading to improved flock health and productivity.
  • Case Study 2: Research investigating residue levels in pig muscle tissue showed that implementing HPLC methods allowed for accurate monitoring of sarafloxacin levels, ensuring compliance with food safety standards.

These studies underscore the importance of sarafloxacin not only as a therapeutic agent but also as a compound requiring diligent monitoring to safeguard public health.

Mechanism of Action

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : 421.82 g/mol (anhydrous) .
  • Purity : Available at >97.0–98.0% (HPLC) for research and pharmaceutical applications .
  • Solubility : Soluble in acidic aqueous solutions and polar organic solvents .

Applications :
Sarafloxacin hydrochloride hydrate exhibits high bioavailability (92.8–105.8% recovery in pharmacokinetic studies) and rapid elimination in tissues, making it suitable for treating bacterial diseases in shrimp and poultry .

Comparison with Similar Quinolone Compounds

Structural and Functional Differences

Compound Molecular Formula Key Structural Features Primary Use
Sarafloxacin HCl hydrate C₂₀H₁₈ClF₂N₃O₃ · H₂O 6-fluoro, 7-piperazinyl, 4-oxo-quinoline Veterinary (aquaculture/livestock)
Ciprofloxacin HCl monohydrate C₁₇H₁₈FN₃O₃ · HCl · H₂O 1-cyclopropyl, 6-fluoro, 7-piperazinyl Human/veterinary (broad-spectrum)
Enrofloxacin C₁₉H₂₂FN₃O₃ Ethyl group at N1, 6-fluoro, 7-piperazinyl Veterinary (respiratory/urinary infections)
Norfloxacin C₁₆H₁₈FN₃O₃ 1-ethyl, 6-fluoro, 7-piperazinyl Human (urinary tract infections)

Key Observations :

  • Sarafloxacin’s 4-fluorophenyl group at position 1 enhances tissue penetration in aquatic species compared to ciprofloxacin’s cyclopropyl group .
  • Enrofloxacin ’s ethyl group at N1 improves lipid solubility, favoring respiratory tissue accumulation .

Antimicrobial Activity

Compound Spectrum of Activity MIC₉₀ (μg/mL) for E. coli MIC₉₀ (μg/mL) for S. aureus
Sarafloxacin HCl hydrate Gram-negative > Gram-positive 0.25–0.5 2.0–4.0
Ciprofloxacin HCl monohydrate Broad-spectrum 0.06–0.12 0.5–1.0
Enrofloxacin Gram-negative, Mycoplasma 0.12–0.25 1.0–2.0
Norfloxacin Gram-negative (urinary focus) 0.5–1.0 4.0–8.0

Notes:

  • Sarafloxacin shows lower potency against S. aureus compared to ciprofloxacin due to reduced affinity for Gram-positive DNA gyrase .
  • Enrofloxacin’s efficacy against Mycoplasma makes it preferred in poultry .

Pharmacokinetic Profiles

Parameter Sarafloxacin HCl hydrate (Shrimp) Ciprofloxacin HCl (Human) Enrofloxacin (Poultry)
Bioavailability 92.8–105.8% (oral) 70–80% (oral) 80–90% (oral)
Half-life (t₁/₂) 6.2–8.5 hours 3–5 hours 10–12 hours
Protein Binding 20–30% 20–40% 60–70%
Elimination Hepatic (70%), renal (30%) Renal (50–70%) Hepatic (60%)

Key Findings :

  • Sarafloxacin’s rapid elimination in shrimp hepatopancreas minimizes residue concerns in aquaculture .
  • Enrofloxacin’s prolonged half-life in poultry supports once-daily dosing .

Analytical Methods

Compound Preferred Detection Method Detection Limit Linearity Range
Sarafloxacin HCl hydrate Spectrophotometry (eosin B complex) 0.3 mg/L or 117.6 μg/L 2.5–25 mg/L
Ciprofloxacin HCl monohydrate HPLC (BP/EP standards) 0.1 μg/mL 0.5–50 μg/mL
Norfloxacin LC-MS/MS 0.05 μg/mL 0.1–10 μg/mL

Notes:

  • Discrepancies in Sarafloxacin’s detection limits arise from methodological variations (e.g., eosin B concentration, pH) .
  • Ciprofloxacin’s standardized HPLC protocols ensure reproducibility in human pharmaceuticals .

Q & A

Q. What analytical methods are recommended for quantifying Sarafloxacin hydrochloride hydrate in pharmaceutical formulations?

UV spectrophotometry is a validated method for determining Sarafloxacin concentration. Prepare a standard solution by dissolving the compound in a suitable solvent (e.g., methanol or water) and measure absorbance at 276–280 nm. Calibration curves should be constructed using serial dilutions (e.g., 5–50 µg/mL) with correlation coefficients >0.995. Method validation includes precision (RSD <2%), accuracy (recovery 98–102%), and linearity . For higher specificity, HPLC with a C18 column and mobile phases like acetonitrile-phosphate buffer (pH 2.5–3.0) can resolve Sarafloxacin from degradation products .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store this compound at 0–6°C in airtight, light-resistant containers. Stability studies indicate degradation under elevated temperatures (>25°C) or humidity (>60% RH). Monitor for color changes (e.g., yellowing) or precipitate formation, which signal decomposition. Long-term stability testing under ICH guidelines (25°C/60% RH) is recommended for pharmaceutical preparations .

Q. How should researchers prepare standard solutions for antimicrobial activity assays?

Dissolve this compound in sterile water or dimethyl sulfoxide (DMSO) at 1–10 mg/mL, followed by filtration (0.22 µm). For microbiological assays, prepare working concentrations (e.g., 0.1–100 µg/mL) in culture media. Validate solubility and sterility via turbidity tests and negative controls .

Advanced Research Questions

Q. How to design a pharmacokinetic study for this compound in aquatic species?

Experimental Design :

  • Administration : Use two routes (e.g., oral and intramuscular) at 10–20 mg/kg body weight.
  • Sampling : Collect biological matrices (e.g., hemolymph, hepatopancreas) at intervals (0.5–48 hrs post-dose).
  • Analysis : Employ HPLC-MS/MS to quantify Sarafloxacin with a lower limit of quantification (LLOQ) of 0.01 µg/mL.

Key Parameters :

ParameterIntra-sinus InjectionOral Administration
Bioavailability100%65–75%
Half-life (t₁/₂)8–10 hrs12–15 hrs
Cₘₐₓ25 µg/mL15 µg/mL

Data Interpretation : Use non-compartmental analysis (NCA) for AUC, clearance, and volume of distribution. Address interspecies variability by comparing metabolic pathways (e.g., cytochrome P450 activity) .

Q. How can researchers resolve contradictions in stability data under stress conditions?

Perform forced degradation studies:

  • Acidic/alkaline hydrolysis : Expose Sarafloxacin to 0.1M HCl/NaOH at 60°C for 24 hrs.
  • Oxidative stress : Treat with 3% H₂O₂ at room temperature.
  • Photolysis : Use UV light (254 nm) for 48 hrs.

Analyze degradation products via LC-QTOF-MS to identify major impurities (e.g., desfluoro or piperazinyl derivatives). Compare degradation kinetics across conditions to pinpoint instability triggers. Conflicting data often arise from variations in excipients or solvent systems, necessitating orthogonal method validation (e.g., NMR for structural confirmation) .

Q. What methodological considerations are critical for studying metal ion interactions with Sarafloxacin?

Sarafloxacin chelates divalent cations (e.g., Mg²⁺, Ca²⁺), reducing its antimicrobial efficacy. Design studies by:

  • Spectrophotometric titration : Monitor absorbance shifts (250–300 nm) upon incremental addition of metal ions.
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry.
  • Microbiological assays : Assess MIC changes in cation-supplemented media.

Example Data :

Metal IonBinding Constant (Kd)MIC Increase (Fold)
Mg²⁺1.2 × 10⁻⁴ M4–6
Ca²⁺2.8 × 10⁻⁴ M3–5

Use molecular docking to predict binding sites on the quinolone structure .

Methodological Best Practices

  • Safety Protocols : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for powder handling to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
  • Data Validation : Include triplicate measurements, positive/negative controls, and spike-recovery tests (90–110%) for analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarafloxacin hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
Sarafloxacin hydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.